5-(3,5-Difluorophenyl)isoxazole
Overview
Description
5-(3,5-Difluorophenyl)isoxazole is a unique chemical compound with the molecular formula C9H5F2NO. It has a molecular weight of 181.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of isoxazoles, including 5-(3,5-Difluorophenyl)isoxazole, often involves metal-free synthetic routes . One approach attempted the regioselective synthesis of 3,5-disubstituted isoxazoles under mild basic conditions (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .Molecular Structure Analysis
The molecular structure of 5-(3,5-Difluorophenyl)isoxazole can be represented by the SMILES stringFc1cc(F)cc(c1)-c2ccno2
. The InChI representation is 1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H
. Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives have been studied extensively. For instance, isoxazole derivatives have been synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3,5-Difluorophenyl)isoxazole include a molecular weight of 181.14 . The compound’s SMILES string isFc1cc(F)cc(c1)-c2ccno2
and its InChI representation is 1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H
.
Scientific Research Applications
Anticancer Applications
Isoxazolines, including compounds like 5-(3,5-Difluorophenyl)isoxazole, have been extensively studied for their anticancer properties. These compounds are part of the azoles family, known for their nitrogen and oxygen-containing heterocycles, which are significant in medicinal chemistry. The focus has been on their presence in natural sources, isolation, and utilization as potential anticancer agents. Research has delved into the synthetic pathways to achieve these compounds, exploring their structural-activity relationships and how stereochemical aspects influence their anticancer activity. This body of work aims to provide insights that could accelerate the development of novel anticancer drugs (Kaur et al., 2014).
Dermatological Applications
Isoxazole derivatives, such as 5-(3,5-Difluorophenyl)isoxazole, have found applications in dermatology. One derivative, Leflunomide, an isoxazole derivative, has been identified as a disease-modifying antirheumatic drug and is being explored for its efficacy in treating various dermatological conditions. Although primarily known for its application in rheumatoid arthritis, recent studies have suggested its potential in addressing psoriasis, psoriatic arthritis, and other severe dermatologic conditions. This expanding application underscores the versatility of isoxazole compounds in medical treatment, warranting further evaluation for a broader range of dermatological diseases (Sehgal & Verma, 2013).
Synthetic Chemistry Applications
5-(3,5-Difluorophenyl)isoxazole and similar compounds have been instrumental as building blocks in synthetic chemistry, particularly for creating polyfunctionalized systems. Their unique chemical behavior, derived from the nitroisoxazolone motif, facilitates the synthesis of complex compounds. The versatility and distinct reactivity of these compounds compared to other functionalized isoxazolones have been highlighted, offering valuable synthetic tools and information for researchers in synthetic and medicinal chemistry. This research underscores the critical role of nitroisoxazolones in developing new materials and therapeutic agents not readily achievable by other methods (Nishiwaki, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Without specific information on “5-(3,5-Difluorophenyl)isoxazole”, it’s difficult to describe its exact mode of action. Similar compounds often interact with their targets by forming non-covalent interactions such as hydrogen bonding and π–π stacking .
Biochemical Pathways
Indole derivatives, which have a similar structure, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Without specific information, it’s difficult to describe the exact molecular and cellular effects of “5-(3,5-Difluorophenyl)isoxazole”. Similar compounds often have broad-spectrum biological activities .
Future Directions
Isoxazoles, including 5-(3,5-Difluorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the future directions of research on 5-(3,5-Difluorophenyl)isoxazole and similar compounds will likely continue to focus on their synthesis and potential applications in medicinal chemistry .
properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVCYQXHDKTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654281 | |
Record name | 5-(3,5-Difluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874800-58-5 | |
Record name | 5-(3,5-Difluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874800-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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